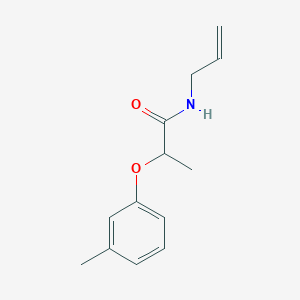![molecular formula C19H15N3O2 B4523453 6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4523453.png)
6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.116426730 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Devices Characterization : Two pyrazolo[4,3-b]pyridine derivatives were prepared, showcasing their stability and polycrystalline structure. These compounds were used to fabricate devices that showed rectification behavior, suggesting their potential in electronic applications (El-Menyawy et al., 2019).
- Molecular Structure of New Ligands : The study synthesized and analyzed the molecular structure of new heterocyclic ligands, including compounds similar to the target molecule. These structures were determined by X-Ray analysis, highlighting their potential in designing new chemical entities (Silva et al., 1997).
Structural Analysis
- X-ray Powder Diffraction Data : Provided detailed structural information for a compound used as an intermediate in the synthesis of the anticoagulant, apixaban. This highlights the role of such compounds in pharmaceutical manufacturing (Wang et al., 2017).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Explored the preparation of pyrazoline and cyanopyridine derivatives, showing significant antimicrobial activities. This suggests the potential of these compounds in developing new antimicrobial agents (Dangar et al., 2014).
Supramolecular Aggregation
- Supramolecular Aggregation Studies : Investigated the crystallization and supramolecular aggregation of certain pyrazolo[3,4-b]pyridine derivatives. Understanding such properties is crucial for the development of materials with specific functions (Low et al., 2007).
Biological Activities
- Chemistry and Biological Activities : Synthesized and tested 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines for anti-Alzheimer and anti-cox2 activities, showing promising results. This demonstrates the therapeutic potential of these compounds (Attaby et al., 2009).
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)17-11-10-16-18(20-17)21-22(19(16)23)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHIRVNQAYZQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4523373.png)

![5-(4-ethoxyphenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B4523377.png)
![2-phenyl-4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}morpholine](/img/structure/B4523382.png)

![2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B4523401.png)


![N-[(3-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4523414.png)

![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4523441.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4523443.png)
![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4523449.png)
![1-[3-oxo-3-(1H-spiro[azepane-4,2'-chromen]-1-yl)propyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4523460.png)
